Heptaphylline
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Overview
Description
Heptaphylline is a natural compound derived from the plant Heptaphylla pumila, commonly known as the "Seven-leaf plant." This alkaloid has been found to exhibit various pharmacological properties, including anti-inflammatory, antitumor, and antiviral activities.
Scientific Research Applications
Heptaphylline and Cancer Cell Apoptosis
Heptaphylline, a carbazole derivative found in Clausena harmandiana, shows significant potential in inducing apoptosis in cancer cells. In a study focusing on human colon adenocarcinoma cells, heptaphylline was found to activate proapoptotic proteins while suppressing inhibitors of apoptosis, leading to cell death (Boonyarat et al., 2015). Similarly, another study demonstrated that heptaphylline could inhibit the proliferation and migration of human bladder cancer cells, induce apoptosis, and block the β-catenin signalling pathway (Xu et al., 2020).
Heptaphylline's Role in Chemotherapy
Further exploring its applications in cancer treatment, studies have synthesized and tested derivatives of heptaphylline for cytotoxic activities. Certain derivatives displayed significant cytotoxicity against cancer cell lines, indicating the potential of heptaphylline-based compounds as chemotherapy agents (Thongthoom et al., 2011). Another study highlighted heptaphylline's potential in stabilizing mutated p53, a common factor in many cancers, suggesting its role in targeted cancer therapy (Long et al., 2021).
Antiplasmodial Activity
Heptaphylline has also been identified to have antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. This was discovered through activity-guided fractionation of extracts from Clausena harmandiana (Yenjai et al., 2000).
Synthesis and Structural Analysis
The synthesis and structural analysis of heptaphylline have been subjects of research, contributing to the understanding of its chemical properties and potential applications. The structure of heptaphylline was determined through spectral and chemical analysis (Joshi et al., 1972), while innovative methods like benzyne-mediated synthesis have been developed for creating substituted carbazoles, including heptaphylline (Noji et al., 2013).
properties
CAS RN |
17750-35-5 |
---|---|
Product Name |
Heptaphylline |
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
2-hydroxy-1-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde |
InChI |
InChI=1S/C18H17NO2/c1-11(2)7-8-14-17-15(9-12(10-20)18(14)21)13-5-3-4-6-16(13)19-17/h3-7,9-10,19,21H,8H2,1-2H3 |
InChI Key |
ICYHRFZZQCYWNF-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC2=C1NC3=CC=CC=C32)C=O)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=CC2=C1NC3=CC=CC=C32)C=O)O)C |
melting_point |
171-172°C |
physical_description |
Solid |
synonyms |
heptaphylline |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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